molecular formula C8H7ClO3 B2897372 4-Chloro-3-(hydroxymethyl)benzoic acid CAS No. 1187238-15-8

4-Chloro-3-(hydroxymethyl)benzoic acid

Cat. No.: B2897372
CAS No.: 1187238-15-8
M. Wt: 186.59
InChI Key: GMSTVHUHUQMNTD-UHFFFAOYSA-N
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Description

4-Chloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Environmental Degradation and Water Treatment

  • Photodecomposition of Chlorobenzoic Acids : A study found that ultraviolet irradiation of chlorobenzoic acids in aqueous solutions led to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. Specifically, for the 4-chloro isomer, conversions to benzoic acid reached 90%, highlighting a potential pathway for environmental degradation of chlorinated aromatic compounds (Crosby & Leitis, 1969).

  • Oxidation of Chlorophenols for Wastewater Treatment : Research on the oxidation of 4-chlorophenol at a boron-doped diamond electrode demonstrated the potential for complete incineration of chlorophenolic compounds in wastewater treatment, suggesting the relevance of such technologies in handling contaminants similar to 4-Chloro-3-(hydroxymethyl)benzoic acid (Rodrigo et al., 2001).

Advanced Oxidation Processes

  • Chromate-induced Activation of Hydrogen Peroxide : A study introduced the use of chromate as an activator of hydrogen peroxide for the oxidative degradation of organic compounds like 4-chlorophenol, offering insight into advanced oxidation processes that could be applicable for compounds such as this compound (Bokare & Choi, 2010).

Organic Synthesis and Polymer Research

  • Synthesis of Hydroxamic Acids : Hydroxamic acids, known for their role in plant defense, are derived from hydroxybenzoic acids. This research underscores the importance of such acids in developing resistant cereal crops, indicating potential applications of this compound derivatives in agricultural chemistry (Niemeyer, 1988).

  • Polyaniline Doping with Benzoic Acid Derivatives : A study explored the use of benzoic acid and its derivatives for doping polyaniline, showcasing the versatility of benzoic acids in modifying the electrical properties of conductive polymers. Such research highlights potential applications for this compound in materials science and electronics (Amarnath & Palaniappan, 2005).

Safety and Hazards

Safety data for 4-Chloro-3-(hydroxymethyl)benzoic acid suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

Properties

IUPAC Name

4-chloro-3-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSTVHUHUQMNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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